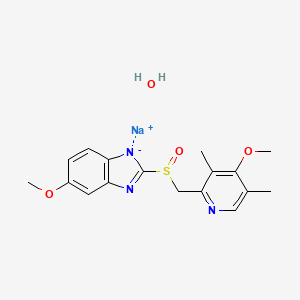

Omeprazole sodium hydrate

Vue d'ensemble

Description

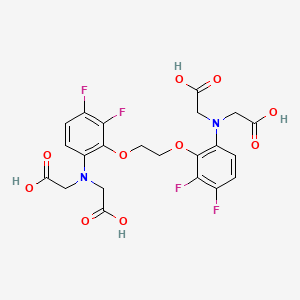

Omeprazole Sodium is the sodium salt form of a benzimidazole with selective and irreversible proton pump inhibitor activity. In the acidic compartment of parietal cells, omeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.

A 4-methoxy-3,5-dimethylpyridyl, 5-methoxybenzimidazole derivative of timoprazole that is used in the therapy of STOMACH ULCERS and ZOLLINGER-ELLISON SYNDROME. The drug inhibits an H(+)-K(+)-EXCHANGING ATPASE which is found in GASTRIC PARIETAL CELLS.

Applications De Recherche Scientifique

Physico-Chemical Characterization

Omeprazole sodium hydrate (OMS) is extensively studied for its physico-chemical properties. Different solid forms and degrees of crystallinity impact its physical and chemical attributes, including stability and bioavailability. Techniques like thermal analysis, spectroscopy, and crystallography are employed to understand its behavior, as seen in the work of Murakami et al. (2009) (Murakami et al., 2009).

Analytical Methods Development

The development of analytical methods for omeprazole and its metabolites is crucial in both pharmaceutical analysis and clinical pharmacology. Rambla-Alegre et al. (2009) developed a chromatographic procedure using micellar mobile phases for the determination of omeprazole in urine and serum samples (Rambla-Alegre et al., 2009).

Stability and Degradation Studies

Omeprazole's stability under various conditions is another focus area. BijuV et al. (2018) explored its stability under different conditions like acidic, basic, oxidative, photolytic, and thermal environments (BijuV et al., 2018).

Compatibility with Excipients

Investigations into the compatibility of omeprazole sodium with other pharmaceutical excipients are significant for formulation development. Agatonovic-Kustrin et al. (2008) studied the interaction between omeprazole sodium isomers and mannitol, a common excipient in omeprazole formulations, using techniques like DSC and ATR-IR spectroscopy (Agatonovic-Kustrin et al., 2008).

Fluorimetric Determination

The development of fluorimetric methods for quantifying omeprazole in pharmaceutical formulations, as studied by Shaghaghi et al. (2008), highlights the ongoing efforts to improve analytical techniques for this drug (Shaghaghi et al., 2008).

Formulation Stability

Studying the stability of omeprazole in different formulations is crucial for ensuring its efficacy and safety. Whaley et al. (2012) focused on the stability of omeprazole in SyrSpend SF Alka (reconstituted), a suspending agent for oral solutions or suspensions (Whaley et al., 2012).

Ecotoxicological Studies

The potential environmental impact of omeprazole is explored in studies like that by Seoane et al. (2017), which assessed the acute toxicity of omeprazole on marine microalgae Tetraselmis suecica (Seoane et al., 2017).

Genetic Material Impact

Research by Braga et al. (2018) investigated omeprazole's effects on genetic material, assessing toxicogenic effects and the potential modulation by antioxidants like retinol palmitate and ascorbic acid (Braga et al., 2018).

Antileishmanial Activity

Omeprazole's potential in treating diseases beyond gastrointestinal disorders is exemplified by Jiang et al. (2002), who studied its antileishmanial activity against Leishmania donovani, highlighting a novel application of this compound (Jiang et al., 2002).

Drug Interaction Studies

Understanding drug interactions, as Li et al. (2013) did with omeprazole, is critical for safe and effective medication use, especially in polypharmacy scenarios (Li et al., 2013).

Electrolyte Disturbance Studies

Melville et al. (2005) reported a case of electrolyte disturbance in a child treated with omeprazole, highlighting the importance of monitoring and managing such effects (Melville et al., 2005).

Enantioselective Quantification

Martens-Lobenhoffer et al. (2007) developed a method for enantioselective quantification of omeprazole and its main metabolites in human serum, providing insights into its metabolic breakdown (Martens-Lobenhoffer et al., 2007).

Nanosuspension Technology

Möschwitzer et al. (2004) explored the use of nanosuspension technology to stabilize omeprazole for intravenous administration, addressing its chemical instability in aqueous media (Möschwitzer et al., 2004).

Bioequivalence Studies

Liu Hui-chen (2011) discussed the challenges and countermeasures in conducting bioequivalence studies for oral preparations containing omeprazole or its salt, crucial for its clinical application (Liu Hui-chen, 2011).

Stereospecific Analysis for Phenotyping

Kanazawa et al. (2003) showed the utility of stereospecific analysis of omeprazole in human plasma as a probe for CYP2C19 phenotype, important in understanding its therapeutic effectiveness (Kanazawa et al., 2003).

Metabolite Kinetics

Park et al. (2005) investigated the effect of cimetidine and phenobarbital on the metabolite kinetics of omeprazole in rats, providing insights into its metabolic pathways (Park et al., 2005).

Modulatory Effects of Antioxidants

Paz et al. (2019) explored the modulatory effects of ascorbic acid and retinol palmitate on omeprazole-induced oxidative damage, offering potential avenues for mitigating its toxic effects (Paz et al., 2019).

Propriétés

Nom du produit |

Omeprazole sodium hydrate |

|---|---|

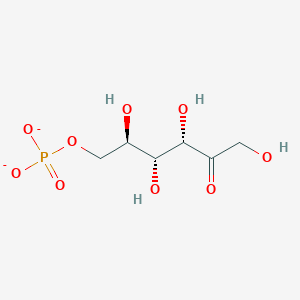

Formule moléculaire |

C17H20N3NaO4S |

Poids moléculaire |

385.4 g/mol |

Nom IUPAC |

sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate |

InChI |

InChI=1S/C17H18N3O3S.Na.H2O/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;/h5-8H,9H2,1-4H3;;1H2/q-1;+1; |

Clé InChI |

RRFCKCAQHRITRG-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.[Na+] |

Pictogrammes |

Irritant |

Synonymes |

H 168 68 H 168-68 H 16868 Magnesium, Omeprazole Omeprazole Omeprazole Magnesium Omeprazole Sodium Prilosec Sodium, Omeprazole |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3aS,4S,5R,7aR)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-5-ol](/img/structure/B1260294.png)

![Pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1260295.png)

![(7S,9S)-7-[(2R,3R,4R,5S,6S)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(hydroxymethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1260300.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1260316.png)